

Thioacetanilide chemical structure and CAS number (637-53-6).

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thioacetanilide*

Cat. No.: *B1681303*

[Get Quote](#)

Thioacetanilide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of **Thioacetanilide** (CAS Number: 637-53-6), an organosulfur compound of significant interest in chemical synthesis and medicinal chemistry. This document consolidates essential information regarding its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the biological significance of **Thioacetanilide** derivatives, particularly as potential therapeutic agents. Detailed experimental protocols and visual representations of key processes are included to support researchers in their laboratory work.

Introduction

Thioacetanilide, also known as N-Phenylthioacetamide, is a thioamide derivative of acetanilide.^[1] Its structure, featuring a reactive thiocarbonyl group, makes it a valuable intermediate in organic synthesis. The metabolism and acute toxicity of **Thioacetanilide** have been subjects of study, and it is known to undergo nucleophilic addition with the superoxide ion in dimethyl sulfoxide. In recent years, derivatives of **Thioacetanilide** have garnered considerable attention for their potential biological activities, including their role as non-

nucleoside inhibitors of HIV-1 reverse transcriptase. This guide aims to provide a comprehensive resource for professionals working with or interested in **Thioacetanilide** and its applications.

Chemical and Physical Properties

The fundamental properties of **Thioacetanilide** are summarized in the tables below, providing a quick reference for researchers.

Table 1: Chemical Identifiers and Molecular Properties

Parameter	Value	Reference(s)
CAS Number	637-53-6	[2][3][4]
Molecular Formula	C ₈ H ₉ NS	[2][4]
Molecular Weight	151.23 g/mol	[2][4]
IUPAC Name	N-phenylethanethioamide	[3]
Synonyms	N-Phenylthioacetamide, Thioacetanilide	[2]
Linear Formula	CH ₃ CSNHC ₆ H ₅	
SMILES	CC(=S)Nc1ccccc1	
InChI Key	MWCGLTCRJJFXKR- UHFFFAOYSA-N	
EC Number	211-288-4	
MDL Number	MFCD00004942	

Table 2: Physicochemical Data

Parameter	Value	Reference(s)
Physical Form	Powder/Crystalline Solid	
Melting Point	76-79 °C	
Boiling Point	147 °C at 1 mmHg	[2]
Flash Point	89.95 °C	[2]
Density	~1.104 g/cm³ (estimate)	[2]
Purity	>98% (Commercially available)	[5]

Table 3: Predicted Spectroscopic Data

Note: Experimental spectra for **Thioacetanilide** were not readily available. The data below is predicted based on the analysis of its structural analogue, acetanilide, and general principles of spectroscopy.

Spectroscopy	Expected Peaks/Signals
¹ H NMR	δ ~2.5-2.7 ppm (s, 3H, -CH ₃), δ ~7.1-7.6 ppm (m, 5H, Ar-H), δ ~9.0-10.0 ppm (br s, 1H, -NH)
¹³ C NMR	δ ~30-35 ppm (-CH ₃), δ ~120-130 ppm (aromatic CH), δ ~140 ppm (aromatic C-N), δ ~200 ppm (C=S)
IR (cm ⁻¹)	~3200-3300 (N-H stretch), ~3000-3100 (Aromatic C-H stretch), ~2900-3000 (Aliphatic C-H stretch), ~1500-1600 (C=C ring stretch), ~1300-1400 (C=S stretch)
Mass Spec (m/z)	Expected molecular ion [M] ⁺ at 151. Key fragments may include [M-CH ₃] ⁺ , [M-CS] ⁺ , [C ₆ H ₅ NH] ⁺ .

Experimental Protocols

Synthesis of Thioacetanilide

This protocol is a generalized method for the synthesis of thioamides from amides, adapted for **Thioacetanilide**.

Reaction Scheme:

Acetanilide + Lawesson's Reagent → **Thioacetanilide**

Materials:

- Acetanilide
- Lawesson's Reagent [2,6-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
- Anhydrous Toluene
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetanilide (1 equivalent) in anhydrous toluene.
- Add Lawesson's Reagent (0.5 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by slowly adding saturated sodium bicarbonate solution.

- Extract the product into ethyl acetate.
- Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **Thioacetanilide** by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield **Thioacetanilide** as a solid.

Analytical Methods for Purity Determination

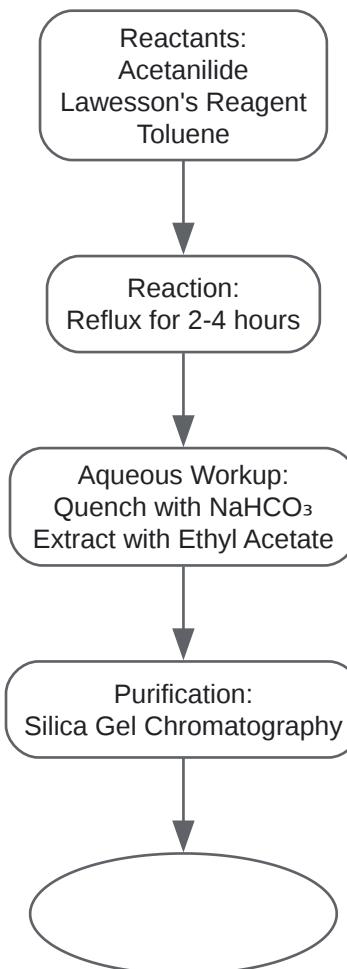
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of **Thioacetanilide**.

- Column: C18 stationary phase (e.g., Newcrom R1).
- Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).
- Detection: UV detector at a suitable wavelength (determined by UV-Vis scan).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a suitable technique for the analysis of **Thioacetanilide**.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.

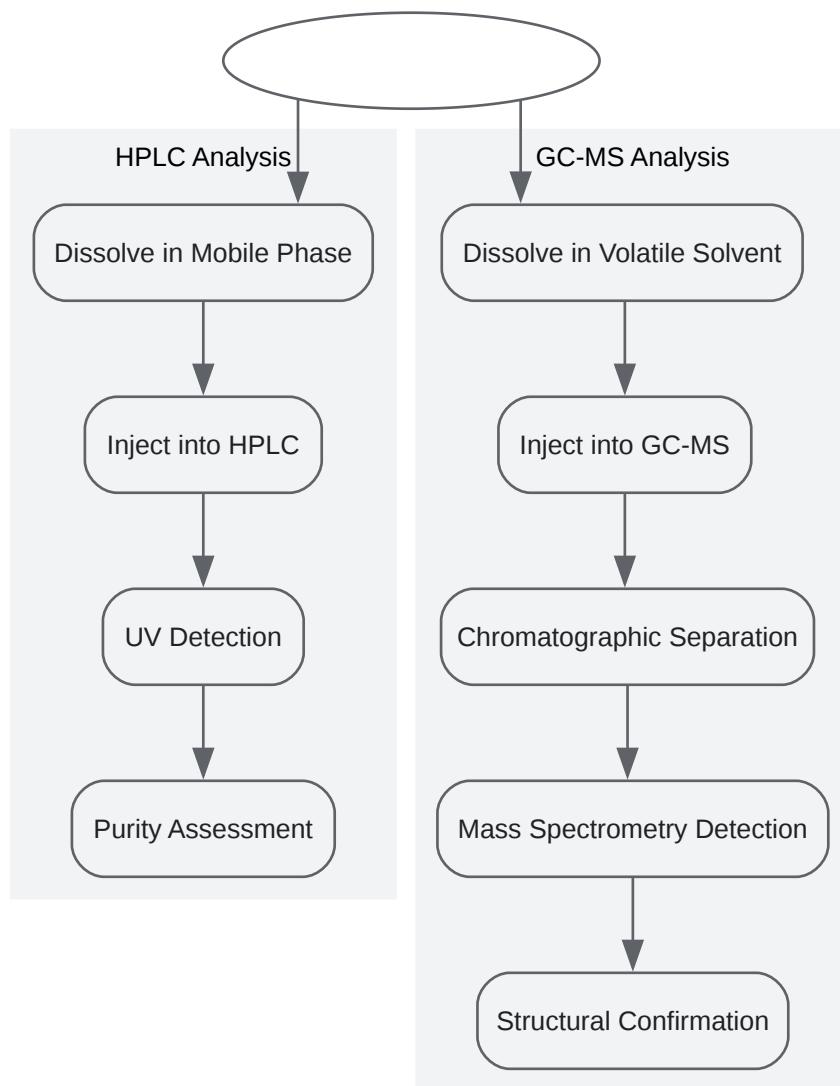
- MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-400 amu.


Biological Activity and Applications

Thioacetanilide itself has been noted for its potential anti-inflammatory and analgesic properties.^[5] However, the primary interest for drug development professionals lies in its derivatives. Numerous studies have explored the synthesis and biological evaluation of **Thioacetanilide** derivatives as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). These compounds bind to a hydrophobic pocket near the active site of the enzyme, leading to inhibition of viral replication.

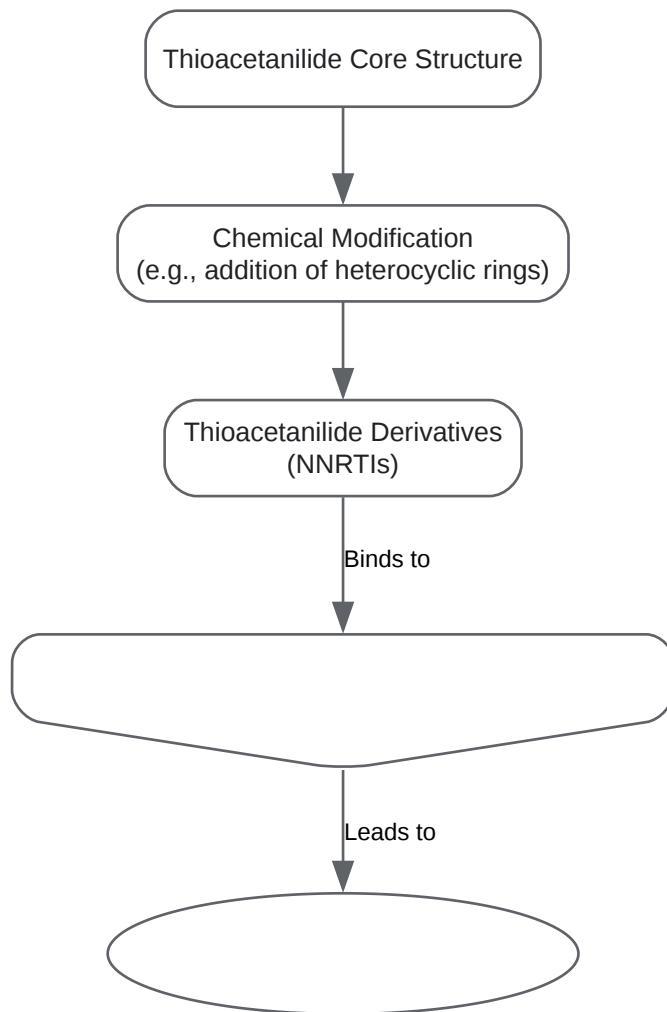
The general mechanism for non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves binding to an allosteric site on the RT enzyme, which induces a conformational change that distorts the active site and prevents the conversion of viral RNA to DNA.

Visualizations


Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **Thioacetanilide**.


Analytical Workflow for Purity Assessment

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical purity assessment of **Thioacetanilide**.

Logical Relationship of Thioacetanilide Derivatives as HIV-1 Inhibitors

[Click to download full resolution via product page](#)

Caption: Logical pathway from **Thioacetanilide** to the inhibition of HIV-1 replication.

Safety and Handling

Thioacetanilide should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin.

Table 4: GHS Hazard Information (Predicted)

Note: This information is based on the closely related compound, Thioacetamide, and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for

Thioacetanilide.

Pictogram	Signal Word	Hazard Statement(s)	Precautionary Statement(s)
GHS07, GHS08	Danger	H302: Harmful if swallowed.H350: May cause cancer.	P201: Obtain special instructions before use.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P308+P313 : IF exposed or concerned: Get medical advice/attention.

Conclusion

Thioacetanilide is a versatile chemical compound with established utility in organic synthesis and as a scaffold for the development of biologically active molecules. This guide has provided a consolidated resource of its chemical properties, synthesis, and analytical methods. The promising activity of its derivatives as HIV-1 reverse transcriptase inhibitors underscores the importance of continued research into this class of compounds. It is our hope that the information and protocols presented herein will be a valuable asset to researchers in the fields of chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylthioacetamide, N,N-dihexyl- [webbook.nist.gov]
- 2. Cas 637-53-6,THIOACETANILIDE | lookchem [lookchem.com]
- 3. CAS RN 637-53-6 | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. Thioacetanilide | 637-53-6 | MOLNOVA [molnova.com]
- To cite this document: BenchChem. [Thioacetanilide chemical structure and CAS number (637-53-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681303#thioacetanilide-chemical-structure-and-cas-number-637-53-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com